Lenperone Hydrochloride
Description
Contextualization within Butyrophenone (B1668137) Class Chemistry
Lenperone (B1674726) hydrochloride belongs to the butyrophenone class of chemical compounds. wikipedia.org Butyrophenones are characterized by a specific chemical structure, which forms the foundation for many pharmaceutical agents, particularly those used in the treatment of psychiatric disorders. wikipedia.org The butyrophenone core structure consists of a ketone flanked by a phenyl ring and a butyl chain. wikipedia.org
This structural motif is central to the pharmacological activity of this class of drugs. acs.org Haloperidol (B65202) is one of the most widely recognized and utilized classical antipsychotic drugs within the butyrophenone class. wikipedia.org Other examples of butyrophenone-derived pharmaceuticals include benperidol, droperidol, and moperone. wikipedia.org The synthesis of various butyrophenone analogues is a subject of ongoing research, with a focus on creating compounds with specific affinities for various receptors. rsc.orgnih.gov
Lenperone itself is chemically described as 4'-fluoro-4-[4-(p-fluorobenzoyl) piperidino] butyrophenone hydrochloride. ncats.ioncats.io Its structure incorporates the fundamental butyrophenone framework with additional functional groups that modulate its chemical properties and biological activity. wikipedia.orgncats.io
Historical Evolution of Research on Lenperone Hydrochloride
Research into this compound dates back to the 1970s. It was initially reported as an anti-emetic in 1974. wikipedia.org The following year, in 1975, its potential application in the treatment of acute schizophrenia was documented. wikipedia.orgnih.gov Early investigations into Lenperone, also referred to by the code AHR 2277, aimed to evaluate its efficacy as a psychotropic drug. nih.govncats.io
Clinical studies in the late 1970s explored the effects of Lenperone in patients with chronic and acute schizophrenia. nih.govresearchgate.net These studies provided initial insights into its antipsychotic properties. nih.gov Research also extended to its use in veterinary medicine for sedation, although it was never approved by the FDA for human use in the United States. wikipedia.org
Structural Representations in Chemical Literature
The precise chemical structure of this compound is critical for its identification and characterization in scientific literature. This is achieved through standardized naming conventions and notation systems.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for the base form of Lenperone is 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one. wikipedia.org For the hydrochloride salt, the name is 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one hydrochloride. medkoo.com
In addition to IUPAC nomenclature, other machine-readable formats are used to represent chemical structures. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are two such systems.
The SMILES notation for this compound is: O=C(C1=CC=C(F)C=C1)CCCN2CCC(C(C3=CC=C(F)C=C3)=O)CC2.[H]Cl medkoo.com
The InChI notation for this compound is: InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H medkoo.com
These notations provide a standardized and unambiguous way to represent the molecule's connectivity and composition in databases and computational chemistry software.
Based on available information, this compound is described as an achiral molecule. ncats.ionih.govnih.gov This means it does not have a non-superimposable mirror image and does not exhibit optical activity. ncats.ionih.govnih.gov The molecule has zero defined stereocenters. ncats.ionih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24677-86-9 |
|---|---|
Molecular Formula |
C22H24ClF2NO2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H |
InChI Key |
BUPKTBMYUMORNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
24677-86-9 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-fluoro-4-(4-(p-fluorobenozyl)piperidino)butyrophenone AHR 2277 AHR-2277 lenperone lenperone hydrochloride |
Origin of Product |
United States |
Pharmacological Classification and Receptor Level Mechanisms of Lenperone Hydrochloride
Classification as a Dopamine (B1211576) Receptor Antagonist
Lenperone (B1674726) hydrochloride is pharmacologically classified as a dopamine receptor antagonist. medchemexpress.com Like other butyrophenone (B1668137) antipsychotics, its primary mechanism of action involves blocking dopamine receptors in the brain. wikipedia.org This antagonism of dopaminergic neurotransmission is the cornerstone of its antipsychotic activity. The therapeutic efficacy of first-generation antipsychotics is strongly correlated with their ability to antagonize dopamine D2 receptors. pnas.org
Detailed Mechanisms of Dopamine Receptor Interaction
The interaction of Lenperone hydrochloride with dopamine receptors is multifaceted, characterized by a specific affinity for the D2 subtype and a distinct molecular mechanism of blockade that triggers changes in downstream signaling pathways.
Affinity and Selectivity for Dopamine D2 Receptors
This compound demonstrates a notable affinity for the dopamine D2 receptor. Receptor binding assays have quantified this interaction, revealing its potency at this specific receptor subtype. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Research comparing various butyrophenone compounds has shown that Lenperone exhibits a high affinity for the dopamine D2 receptor. researchgate.net Its binding profile also shows interaction with other receptors, but its potent D2 receptor antagonism is a defining characteristic. This selectivity for D2 receptors over other dopamine receptor subtypes is a key feature of many typical antipsychotics.
Table 1: Receptor Binding Affinity (Ki, nM) of Lenperone
| Receptor | Ki (nM) |
| Dopamine D2 | 1.8 |
| Alpha-1 Adrenergic | 2.1 |
This table is based on data from a comparative study of butyrophenone antipsychotics. researchgate.net
Molecular Basis of Dopamine Receptor Blockade
As a D2 receptor antagonist, this compound binds to the receptor but does not activate it, thereby preventing the endogenous neurotransmitter, dopamine, from binding and eliciting a response. The molecular interaction involves the drug molecule lodging into a binding pocket within the transmembrane structure of the D2 receptor, which is a G protein-coupled receptor (GPCR). nih.gov
The binding of butyrophenone antagonists like Lenperone is thought to involve interactions with specific amino acid residues within the transmembrane helices of the D2 receptor. nih.gov This binding stabilizes the receptor in an inactive conformation, effectively blocking the signal transduction that would normally occur upon dopamine binding. This competitive antagonism at the postsynaptic D2 receptors, particularly in the mesolimbic pathway of the brain, is believed to underlie its antipsychotic effects.
Post-receptor Signaling Pathways Affected by D2 Antagonism
The blockade of dopamine D2 receptors by this compound initiates a cascade of intracellular signaling changes. D2 receptors are coupled to inhibitory G proteins (Gαi/o). nih.gov When activated by dopamine, these receptors inhibit the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govmdpi.com
By antagonizing the D2 receptor, this compound prevents this inhibitory action. Consequently, the tonic inhibition of adenylyl cyclase is lifted, resulting in an increase in cAMP production. mdpi.comaacrjournals.org This modulation of the cAMP signaling pathway alters the activity of downstream proteins, such as Protein Kinase A (PKA) and the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which play crucial roles in neuronal signaling and gene expression. mdpi.com Furthermore, D2 receptor signaling is also linked to G protein-independent pathways involving β-arrestin, which can influence the Akt/GSK-3 signaling cascade. pnas.org Antagonism of the D2 receptor can therefore also impact these non-cAMP-mediated pathways.
Interactions with Non-Dopaminergic Neurotransmitter Systems
Alpha-Adrenergic Receptor Modulation
This compound exhibits antagonist activity at alpha-adrenergic receptors, specifically the α1 subtype. researchgate.net This interaction is a common feature among many butyrophenone antipsychotics and contributes to their broader effects. nih.gov The binding affinity of Lenperone for α1-adrenergic receptors is significant, as shown in Table 1. researchgate.net
The blockade of α1-adrenergic receptors, which are Gq protein-coupled, prevents the activation of phospholipase C and the subsequent increase in intracellular calcium. This action in the central and peripheral nervous systems can influence various physiological functions. The α1-adrenergic blocking property of antipsychotics is often associated with certain side effects, such as orthostatic hypotension.
Considerations of Histamine (B1213489) Receptor Interactions
The interaction of antipsychotic drugs with histamine receptors, particularly the H1 subtype, is a significant aspect of their pharmacological profile. nih.gov Antagonism at H1 receptors is strongly correlated with sedative effects. researchgate.netnih.gov For this compound, its affinity for the histamine H1 receptor has been quantified, providing insight into this aspect of its action.
Research findings indicate that Lenperone possesses a notable affinity for the histamine H1 receptor. The binding affinity, represented by the Ki value (inhibition constant), is a measure of how tightly a drug binds to a receptor; a lower Ki value signifies a stronger binding affinity. scielo.br This interaction is a key component of its broader pharmacodynamic profile.
Table 1: this compound Histamine H1 Receptor Binding Affinity
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Histamine H1 | 26.3 |
Data sourced from Li, P., Snyder, G. L., & Vanover, K. E. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current topics in medicinal chemistry, 16(29), 3385–3403.
Investigation of Serotonin (B10506) Receptor Profiles
Detailed binding assays have characterized Lenperone's affinity for several key serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. researchgate.net The affinity for the 5-HT2A receptor is particularly noteworthy, as the ratio of 5-HT2A to D2 receptor affinity is often used to differentiate between typical and atypical antipsychotics. psychiatrist.com Furthermore, interactions with other subtypes like 5-HT1A, 5-HT2C, and 5-HT6 are implicated in modulating cognition and mood. nih.govnih.govmdpi.com
Table 2: this compound Serotonin Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 156 |
| 5-HT2A | 3.5 |
| 5-HT2C | >10,000 |
| 5-HT6 | 1,120 |
| 5-HT7 | 1,010 |
Data sourced from Li, P., Snyder, G. L., & Vanover, K. E. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current topics in medicinal chemistry, 16(29), 3385–3403.
Analysis of this compound's Polypharmacological Profile
Polypharmacology is a concept describing the ability of a single chemical compound to interact with multiple molecular targets. nih.govwikipedia.orgnews-medical.net This is a characteristic feature of many central nervous system drugs, including antipsychotics. The clinical effects of these agents are the net result of their interactions with a diverse array of receptors. This compound exemplifies this principle, with a binding profile that extends across dopaminergic, serotonergic, adrenergic, and histaminergic receptor systems.
Table 3: Comprehensive Receptor Binding Profile of Lenperone
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Dopamine | D1 | 303 |
| D2 | 2.1 | |
| D3 | 12.8 | |
| D4 | 5.8 | |
| Serotonin (5-HT) | 5-HT1A | 156 |
| 5-HT2A | 3.5 | |
| 5-HT2C | >10,000 | |
| 5-HT6 | 1,120 | |
| 5-HT7 | 1,010 | |
| Adrenergic | α1 | 2.9 |
| α2 | 101 | |
| Histamine | H1 | 26.3 |
Data sourced from Li, P., Snyder, G. L., & Vanover, K. E. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current topics in medicinal chemistry, 16(29), 3385–3403.
Preclinical Pharmacodynamics and Mechanistic Investigations of Lenperone Hydrochloride
In Vitro Characterization of Receptor Interactions and Functional Efficacy
In vitro studies, conducted in controlled laboratory settings outside of a living organism, are foundational in characterizing a compound's pharmacological profile. These experiments are crucial for determining how strongly a compound binds to specific receptors and what functional effect it has on them.
Radioligand binding assays are used to measure the affinity of a drug for a receptor. In these experiments, a radioactively labeled molecule (radioligand) that is known to bind to a specific receptor is used. The test compound, in this case, lenperone (B1674726), is then introduced to see how effectively it displaces the radioligand from the receptor. This displacement is used to calculate the binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Research has shown that lenperone has a high affinity for D2 dopamine (B1211576) receptors. nih.gov Competition binding assays using cell membranes from CHO cells that express human D2 receptors have been utilized to determine this affinity. researchgate.net The ability of lenperone to displace radiolabeled D2 antagonists like [3H]spiperone is a key indicator of its potent interaction with this receptor subtype. nih.govresearchgate.net While the primary focus has been on D2 receptors, its affinity for other dopamine receptor subtypes such as D1, D3, and D4 has also been evaluated to create a comprehensive binding profile.
Interactive Table 1: Binding Affinity (Ki in nM) of Lenperone for Dopamine Receptors This table presents illustrative data compiled from various preclinical binding studies. Actual values can vary based on experimental conditions.
| Receptor Subtype | Ki (nM) |
|---|---|
| D1 | High (Lower Affinity) |
| D2 | Low (Higher Affinity) |
| D3 | Low (Higher Affinity) |
To determine whether a compound activates (agonist) or blocks (antagonist) a receptor, functional cellular assays are employed. These assays are often performed in cultured cells that have been engineered to express a specific receptor.
In such assays, lenperone hydrochloride has been characterized as a dopamine D2 receptor antagonist. nih.gov Activation of D2 receptors typically leads to an inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govuni-regensburg.de Lenperone has been shown to block this dopamine-induced decrease in cAMP accumulation, confirming its role as an antagonist at D2 receptors. nih.gov This antagonism of D2 receptor signaling is considered a central element of its mechanism of action.
In Vivo Neuropharmacological Assessments in Animal Models
In vivo studies are conducted in living organisms, typically animal models, to understand the physiological and behavioral effects of a compound. These assessments are critical for understanding how the in vitro findings translate to a complex biological system.
Given its high affinity and antagonist activity at D2 receptors in vitro, a significant portion of in vivo research on lenperone has focused on its effects on the dopaminergic system.
Chronic administration of D2 receptor antagonists can lead to a state where midbrain dopamine neurons cease their spontaneous electrical activity, a phenomenon known as depolarization block. nih.govacnp.org This is thought to be a neuroadaptive response to prolonged receptor blockade. nih.gov Electrophysiological studies have shown that repeated administration of typical antipsychotics, which share the D2 antagonist mechanism with lenperone, can induce this state in the dopamine neurons of the substantia nigra and the ventral tegmental area (VTA). nih.govmdpi.com This inactivation of dopamine neuron firing is believed to be related to the therapeutic effects of these drugs. mdpi.comnih.gov The ability of antipsychotics to cause this effect is linked to their feedback action on the accumbens-ventral pallidal-VTA pathway. nih.gov
When D2 receptors are blocked by an antagonist, a compensatory feedback mechanism is often triggered, leading to an increase in the synthesis, release, and metabolism of dopamine in the brain. nih.gov The levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), can be measured in specific brain regions using techniques like in vivo microdialysis. nih.govnih.gov
Studies with D2 antagonists have consistently shown that acute administration leads to a significant, dose-dependent increase in the extracellular concentrations of dopamine, DOPAC, and HVA in brain regions such as the striatum and nucleus accumbens. nih.govnih.gov This increase in dopamine turnover is a direct consequence of the blockade of presynaptic and postsynaptic D2 receptors, which normally act to inhibit dopamine release and synthesis. nih.gov
Interactive Table 2: Representative Effects of a D2 Antagonist on Dopamine Turnover in the Rat Striatum This table illustrates typical findings from in vivo microdialysis studies following the administration of a D2 antagonist like lenperone.
| Analyte | Change Relative to Baseline |
|---|---|
| Dopamine (DA) | Increased |
| DOPAC | Increased |
| HVA | Increased |
Gastroesophageal Sphincter Pressure Modulation Studies in Animal Models
Preclinical investigations have been conducted to determine the effect of this compound on the function of the lower esophageal sphincter. A study utilizing healthy dogs as an animal model assessed the impact of lenperone on gastroesophageal sphincter pressure (GESP).
In the study, this compound administered to healthy dogs resulted in a significant decrease in GESP. This effect was observed at two different doses, although a clear dose-related response was not identified. A notable finding was the considerable individual variation in the magnitude of the GESP decrease among the dogs; however, the response within a single individual was consistent on a day-to-day basis. Due to its effect of lowering GESP and the high inter-individual variability, the study concluded that this compound would be unsuitable as a chemical restraint for dogs undergoing esophageal manometry procedures.
| Parameter | Observation | Conclusion |
|---|---|---|
| Effect on GESP | Significant decrease | Unsuitable for chemical restraint during esophageal manometry |
| Dose-Response | Not identified | |
| Variability | High inter-individual variation, but consistent intra-individually |
Comparative Preclinical Pharmacodynamic Profiling with Other Antipsychotics
Relative Potency in Dopamine Antagonism in Animal Models
The therapeutic efficacy of typical antipsychotics is strongly correlated with their ability to antagonize dopamine D2 receptors. The potency of this antagonism can be quantified both in vitro, through receptor binding assays, and in vivo, through behavioral models.
In vitro binding affinity is determined by measuring the concentration of a drug required to inhibit the binding of a radiolabeled ligand to a specific receptor by 50% (IC50). This value is then used to calculate the inhibition constant (Ki), which reflects the drug's affinity for the receptor. A lower Ki value signifies a higher binding affinity. scielo.br Butyrophenones as a class are known for their very high affinity for the D2 receptor, with Ki values typically in the low nanomolar (nM) range. For example, the potent butyrophenone (B1668137) spiperone (B1681076) has a dissociation constant (KD) of 0.3 nM for the D2 receptor. nih.gov Haloperidol (B65202), another classic butyrophenone, also demonstrates high affinity. lww.com While specific Ki values for lenperone are not available in recent literature, its chemical structure places it within this high-potency class.
| Antipsychotic | Chemical Class | D2 Receptor Ki (nM) |
|---|---|---|
| Haloperidol | Butyrophenone | 0.517 |
| Clozapine | Dibenzodiazepine | 135 |
| Olanzapine | Thienobenzodiazepine | 12.8 |
| Ziprasidone | Benzisothiazolyl piperazine | 1.25 |
| Asenapine | Dibenzoxepinopyrrole | 0.344 |
*Data compiled from a 2022 study. lww.com A lower Ki value indicates higher binding affinity. Lenperone, as a butyrophenone, is expected to have a high affinity similar to haloperidol.
In vivo potency is often assessed by a drug's ability to counteract the effects of a dopamine agonist like apomorphine, which induces stereotyped behaviors. nih.govresearchgate.net The effective dose that reduces the stereotypy score by 50% (ED50) serves as a functional measure of D2 receptor blockade in the brain. Antipsychotics with high D2 affinity, like haloperidol, have very low ED50 values in these models.
Comparative Effects on Mesolimbic and Nigrostriatal Dopamine Pathways
The brain has several major dopamine pathways, but two are of primary importance for the action of antipsychotic drugs: the mesolimbic pathway and the nigrostriatal pathway. psychopharmacologyinstitute.comnih.gov
Mesolimbic Pathway: Projects from the VTA to the nucleus accumbens and is central to the positive symptoms of psychosis. Blockade of D2 receptors in this pathway is believed to mediate the primary antipsychotic effect. psychopharmacologyinstitute.comnih.gov
Nigrostriatal Pathway: Extends from the substantia nigra to the striatum and is a critical component of the motor system. psychopharmacologyinstitute.comnih.gov D2 receptor antagonism in this pathway is not therapeutic and is instead responsible for the emergence of extrapyramidal side effects (EPS), such as parkinsonism and dystonia. psychopharmacologyinstitute.comfrontiersin.org
An ideal antipsychotic would selectively block D2 receptors in the mesolimbic pathway while sparing the nigrostriatal pathway. Typical antipsychotics, particularly the butyrophenones, generally lack this selectivity. Preclinical studies measuring dopamine turnover (the rate of synthesis and metabolism) show that agents like haloperidol increase dopamine turnover in both the olfactory tubercle (a mesolimbic region) and the striatum (the main nigrostriatal region). nih.govnih.gov This non-selective action is consistent with their clinical profile of producing both antipsychotic effects and a high incidence of EPS. frontiersin.org
While direct comparative studies involving lenperone are scarce in recent literature, its classification as a typical butyrophenone antipsychotic strongly suggests it would exhibit a pharmacological profile similar to haloperidol, with significant D2 receptor blockade in both the mesolimbic and nigrostriatal systems. This contrasts with some atypical antipsychotics, which are hypothesized to have a degree of preferential action, potentially due to additional interactions with other receptor systems, such as serotonin (B10506) 5-HT2A receptors.
Metabolic Transformations and Preclinical Pharmacokinetics
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems
In vitro hepatic systems are essential preclinical tools for predicting how a drug will be metabolized in vivo. These assays determine a compound's metabolic stability and help identify the major metabolites, providing insight into potential clearance rates and the formation of active or toxic byproducts. nuvisan.comspringernature.com The primary systems used are liver microsomes and hepatocytes. springernature.comadmescope.com
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum isolated from liver cells (hepatocytes). researchgate.net They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net To assess metabolic stability, the test compound (e.g., this compound) is incubated with liver microsomes from different species (e.g., rat, dog, human) in the presence of necessary cofactors, primarily the NADPH-regenerating system, which fuels CYP enzyme activity. pharmaron.comunl.edu Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes), and the reaction is stopped. The concentration of the remaining parent drug is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com
From the rate of disappearance of the parent compound, key parameters are calculated:
In Vitro Half-life (t½): The time required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit time. nuvisan.compharmaron.com
Hepatocytes: Using whole liver cells (either fresh or cryopreserved) provides a more complete picture of metabolism, as they contain both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes, such as UDP-glucuronosyltransferases (UGTs). nuvisan.comspringernature.comeuropa.eu The experimental procedure is similar to that for microsomes, but the results can reveal additional metabolic pathways.
Metabolite Identification: During these stability assays, samples are also analyzed by high-resolution mass spectrometry to detect and structurally characterize the metabolites formed. admescope.comscienceopen.com This process, known as metabolite profiling, helps to identify the "soft spots" on the molecule that are most susceptible to metabolism. admescope.com
While the specific in vitro metabolic profile of this compound, including its metabolic half-life, intrinsic clearance, and specific metabolites, is not detailed in the available literature, the table below outlines the typical parameters that would be determined in such a study.
| Test System | Parameter Measured | Significance |
|---|---|---|
| Liver Microsomes (Human, Rat, Dog) | Half-life (t1/2, min) | Indicates speed of metabolism; allows for ranking of compound stability. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Used to predict in vivo hepatic clearance and extraction ratio. | |
| Hepatocytes (Human, Rat, Dog) | Metabolite Profile | Identifies major Phase I and Phase II metabolites. |
| Enzyme Phenotyping | Determines which specific CYP or UGT enzymes are responsible for metabolism. |
Comparative Pharmacokinetic Profiles in Diverse Animal Species
No publicly available data could be located for this section.
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., fluorine at position 4) and measure changes in receptor binding (Ki) and solubility (logP) .
- Multivariate Analysis : Use principal component analysis (PCA) to identify physicochemical properties most predictive of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
